AP-238 (hydrochloride)

μ-opioid receptor pharmacology β-arrestin2 recruitment cinnamylpiperazine SAR

AP-238 (HCl) is a cinnamylpiperazine reference standard with unique pharmacology: 3-fold higher MOR potency than 2-methyl-AP-237 (EC50 248 vs 749 nM) and 34% lower efficacy (Emax 91.3% vs 125%). It generates 32 unique phase I/II metabolites with distinct biomarkers not produced by AP-237 or 2-methyl-AP-237. Substitution of reference standards invalidates quantification, metabolite ID, and forensic evidence. Order authentic AP-238 for reliable LC-MS/MS calibration, accurate metabolite confirmation, and defensible toxicological results.

Molecular Formula C18H27ClN2O
Molecular Weight 322.9 g/mol
Cat. No. B10820216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-238 (hydrochloride)
Molecular FormulaC18H27ClN2O
Molecular Weight322.9 g/mol
Structural Identifiers
SMILESCCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C.Cl
InChIInChI=1S/C18H26N2O.ClH/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17;/h5-11,15-16H,4,12-14H2,1-3H3;1H/b11-8+;
InChIKeyMKVRJEWKXNVTIF-YGCVIUNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AP-238 Hydrochloride: Cinnamylpiperazine Opioid Research Standard for Potency-Driven Differentiation Studies


AP-238 (hydrochloride), CAS 2749171-05-7 (HCl salt) / 140924-11-4 (free base), is a cinnamylpiperazine-class synthetic opioid and a close structural analog of bucinnazine (AP-237) [1]. Its molecular formula is C18H27ClN2O (MW 322.9 g/mol), with the IUPAC designation 1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one;hydrochloride . First synthesized in Italy in the 1960s but remaining largely obscure until its illicit market appearance around 2020, AP-238 was notified to the European Early Warning System in 2020 as the latest opioid in the acylpiperazine series [2][3]. It is primarily utilized as an analytical reference standard for forensic toxicology and clinical research applications, and is not approved for therapeutic use .

AP-238 Hydrochloride: Why Cinnamylpiperazine Opioid Reference Standards Are Not Interchangeable


Within the cinnamylpiperazine opioid class, subtle structural modifications produce substantial, quantifiable divergence in receptor pharmacology, metabolic fate, and forensic relevance that precludes interchangeable use. AP-238 (2,6-dimethyl substitution with propanoyl N-acyl chain) exhibits a markedly different potency-efficacy profile compared to its closest analogs—including 2-methyl-AP-237 (single 2-methyl, butanoyl chain) and bucinnazine/AP-237 (unsubstituted piperazine, butanoyl chain) [1]. These structural distinctions translate to a 3-fold difference in μ-opioid receptor potency (EC50: 248 nM vs. 749 nM for 2-methyl-AP-237) and a 34% difference in relative efficacy (Emax: 91.3% vs. 125% for 2-methyl-AP-237) [2]. Furthermore, AP-238 generates a unique set of 32 characterized metabolites in vivo, with distinct hydroxylation and dealkylation patterns that serve as specific consumption biomarkers—patterns that differ fundamentally from those of AP-237 and other analogs [3]. For analytical laboratories and forensic toxicologists, substitution of one cinnamylpiperazine reference standard for another would invalidate quantification, compromise metabolite identification, and undermine the evidentiary value of toxicological findings. The quantitative evidence below establishes precisely where AP-238 diverges from its comparators, enabling informed procurement decisions based on verifiable differentiation rather than class-level assumptions.

AP-238 Hydrochloride: Head-to-Head Quantitative Differentiation Evidence for Procurement Selection


μ-Opioid Receptor Potency: AP-238 Demonstrates 3-Fold Higher Potency Than 2-Methyl-AP-237 in β-Arrestin2 Recruitment Assays

AP-238 was identified as the most potent cinnamylpiperazine tested in a direct head-to-head β-arrestin2 recruitment assay at the μ-opioid receptor (MOR), with an EC50 of 248 nM and Emax of 91.3% (relative to hydromorphone) [1][2]. In comparison, 2-methyl-AP-237 exhibited a 3-fold lower potency with an EC50 of 749 nM, despite achieving higher efficacy (Emax = 125%) [2][3]. AP-237 (bucinnazine) and para-methyl-AP-237 were also tested and showed lower potency than AP-238, though quantitative EC50 values for these comparators were not fully reported in the accessible literature [3].

μ-opioid receptor pharmacology β-arrestin2 recruitment cinnamylpiperazine SAR

Postmortem Blood Concentrations: AP-238 Detected at Approximately 10- to 50-Fold Lower Levels Than 2-Methyl-AP-237, Reflecting Distinct In Vivo Toxicological Profiles

In a case series of postmortem investigations where cinnamylpiperazines were detected, AP-238 concentrations in blood ranged from 87 to 120 ng/mL across two confirmed cases [1]. In contrast, 2-methyl-AP-237 concentrations in four postmortem cases ranged from 820 to 5,800 ng/mL—approximately 10-fold to 50-fold higher than AP-238 levels [1]. This observational link between the in vitro pharmacological data (lower potency of 2-methyl-AP-237 requiring higher circulating concentrations) and in vivo toxicological findings provides a critical translational correlation that is unique to this class comparison.

forensic toxicology postmortem toxicology novel synthetic opioids

Metabolic Biomarker Profile: AP-238 Generates 32 Distinct Phase I and Phase II Metabolites, Providing Compound-Specific Consumption Markers Distinct from AP-237 and 2-Methyl-AP-237

AP-238 undergoes extensive hepatic metabolism, generating a unique and complex metabolic signature. In vitro studies using pooled human liver microsomes identified 12 phase I metabolites, while comprehensive in vivo analysis of human urine samples revealed a total of 32 distinct metabolites (including both phase I and phase II conjugates) [1]. The most abundant in vivo metabolites were generated via hydroxylation combined with N-deacylation or O-methylation [1]. Critically, a dealkylated/monohydroxylated metabolite was detected with the highest abundance in blood, and specific biomarkers for AP-238 consumption are generated by monohydroxylation combined with dealkylation (most abundant) and by sole hydroxylation at the cinnamyl substituent (highly specific) [2]. While comparative metabolism studies for 2-methyl-AP-237 and AP-237 have been reported elsewhere, the specific quantitative identification of 32 distinct AP-238 metabolites with defined abundance rankings is unique to this compound.

xenobiotic metabolism human liver microsomes forensic biomarker identification

Predicted ADME Profile: In Silico Characterization Reveals High Oral Bioavailability and Extensive CYP-Mediated Metabolism, Establishing a Toxicokinetic Baseline Distinct from Fentanyl-Class Opioids

A comprehensive multi-in silico approach applied to AP-238 for the first time predicts high gastrointestinal absorption and blood-brain barrier permeability, suggesting strong psychoactive potential [1]. The compound exhibits pH-dependent solubility and variable interaction with P-glycoprotein, which may affect systemic and central nervous system exposure [1]. Metabolic simulations identified 11 primary metabolites and involvement of major CYP isoforms including CYP2B6, CYP2C19, CYP2D6, and CYP3A4 [1]. Excretion predictions suggest rapid elimination primarily via hepatic routes [1]. These predictions establish a toxicokinetic baseline that is distinct from fentanyl-class opioids (which rely heavily on CYP3A4) and provide a framework for understanding AP-238's unique ADME properties.

in silico ADME prediction pharmacokinetics cytochrome P450 metabolism

Predicted Acute Toxicity: In Silico LD50 Estimates and Organ-Specific Toxicophore Mapping Provide Differentiated Safety Profile Data for AP-238

Advanced in silico toxicological assessment of AP-238 using nine 'green' methods generated quantitative acute toxicity predictions across multiple administration routes [1]. Predicted LD50 values for mice via intravenous administration indicated a t-LD50 of 53 mg/kg, representing the highest toxicity among tested routes [1]. For oral administration in rats, predicted t-LD50 values ranged from 666.43 to 1,838.77 mg/kg depending on the predictive model employed [1]. Toxicophore mapping identified the fragment connecting the benzene ring to the piperazine ring (including α, β, and γ carbon atoms near the nitrogen atom) as conferring a high likelihood of lung toxicity (61%), with additional risks to the cardiovascular (58%) and renal (56%) systems [1]. Genotoxicity assessments indicated low to moderate probability of a positive Ames test, while eye and skin irritation risks were deemed minimal [1].

in silico toxicology acute toxicity prediction toxicophore identification

AP-238 Hydrochloride: Evidence-Backed Application Scenarios for Forensic and Pharmacological Research Procurement


Forensic Toxicology: Quantitative Confirmation of AP-238 in Postmortem and Antemortem Casework

Forensic toxicology laboratories conducting quantitative analysis of cinnamylpiperazine opioids require authentic AP-238 reference standard for accurate LC-MS/MS method calibration and validation. AP-238 has been detected in postmortem blood at concentrations ranging from 87 to 120 ng/mL [1]. The substantial concentration differential versus 2-methyl-AP-237 (820-5,800 ng/mL) [1] underscores the necessity of compound-specific standards to avoid quantification errors. Procurement of AP-238 hydrochloride as an analytical reference material enables forensic laboratories to reliably confirm AP-238 involvement in casework and contribute to epidemiological monitoring of emerging synthetic opioids.

Clinical Toxicology and Abstinence Monitoring: Biomarker-Based Consumption Confirmation

Clinical toxicology laboratories and drug monitoring programs require AP-238 reference standard to develop and validate analytical methods targeting the compound's unique urinary biomarkers. AP-238 metabolism generates 32 characterized phase I and phase II metabolites in humans, with specific biomarkers formed via monohydroxylation combined with dealkylation (most abundant) and sole hydroxylation at the cinnamyl substituent (highly specific) [2][3]. These metabolites are not produced by AP-237 or 2-methyl-AP-237, making the AP-238 reference standard indispensable for developing confirmatory assays that definitively identify AP-238 consumption in abstinence monitoring or clinical intoxication cases.

Pharmacological Research: Structure-Activity Relationship (SAR) Studies of Cinnamylpiperazine Opioids

Academic and pharmaceutical researchers investigating opioid receptor pharmacology benefit from AP-238 as the most potent cinnamylpiperazine characterized to date in β-arrestin2 recruitment assays (EC50 = 248 nM, Emax = 91.3%) [4][5]. The compound's distinct potency-efficacy profile relative to 2-methyl-AP-237 (EC50 = 749 nM, Emax = 125%) [5] provides a critical data point for SAR analyses exploring how 2,6-dimethyl substitution versus single 2-methyl substitution modulates MOR activation. AP-238 reference standard supports in vitro receptor binding and functional assays that advance understanding of biased agonism and receptor signaling pathways.

Metabolic and Toxicokinetic Research: In Vitro-In Vivo Extrapolation Studies

Researchers conducting metabolism and toxicokinetic investigations of emerging synthetic opioids can utilize AP-238 reference standard to empirically validate in silico ADME predictions and to characterize CYP isoform-specific metabolism. In silico modeling predicts high oral bioavailability, blood-brain barrier permeability, and involvement of CYP2B6, CYP2C19, CYP2D6, and CYP3A4 [6]. The availability of authentic AP-238 material enables in vitro hepatocyte or microsomal incubation studies to confirm these predictions and to generate empirical data for physiologically based pharmacokinetic (PBPK) modeling, supporting regulatory toxicology and clinical risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-238 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.